molecular formula C18H29NO B1530897 N-[2-(4-Isopropylphenoxy)propyl]cyclohexanamine CAS No. 1040680-83-8

N-[2-(4-Isopropylphenoxy)propyl]cyclohexanamine

Cat. No.: B1530897
CAS No.: 1040680-83-8
M. Wt: 275.4 g/mol
InChI Key: NFMRTDZTRQIDPV-UHFFFAOYSA-N
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Description

Historical Context and Discovery Milestones

The documentation of this compound in chemical databases represents part of the systematic cataloging of complex organic molecules that emerged during the late twentieth and early twenty-first centuries. While specific discovery details remain limited in available literature, the compound's presence in major chemical databases such as PubChem indicates its recognition within the broader scientific community as a distinct chemical entity worthy of systematic study and characterization.

The compound's registration in chemical databases coincides with advances in synthetic organic chemistry that enabled the preparation of increasingly complex molecular structures. The systematic naming and cataloging of such compounds reflects the evolution of chemical information management systems, where detailed molecular characterization became essential for research reproducibility and compound identification.

Chemical suppliers and research institutions have contributed to the compound's documentation through systematic synthesis and characterization efforts. The availability of this compound through specialized chemical suppliers suggests ongoing research interest and potential applications that warrant continued investigation and development.

Chemical Classification and Structural Significance

This compound belongs to the class of secondary amines, specifically those containing both aliphatic and aromatic components within a single molecular framework. The compound features a cyclohexyl group attached to a nitrogen atom, which is further connected to a propyl chain bearing a substituted phenoxy group.

Table 1: Fundamental Chemical Properties of this compound

Property Value Source
Molecular Formula C₁₈H₂₉NO
Molecular Weight 275.44 g/mol
Chemical Abstracts Service Number 1040680-83-8
PubChem Compound Identifier 46736217
Molecular Design Language Number MFCD10687706

The structural architecture of this compound demonstrates the integration of multiple pharmacologically relevant motifs. The cyclohexyl group provides a saturated aliphatic framework known for its conformational flexibility and lipophilic characteristics. The phenoxy group introduces aromatic character and potential for π-π interactions, while the isopropyl substitution on the phenyl ring adds steric bulk and influences the compound's overall three-dimensional structure.

The propyl linker connecting the phenoxy and cyclohexylamine portions creates a flexible chain that allows for various conformational arrangements. This structural feature is particularly significant in the context of molecular recognition and potential biological activity, as the flexible linker enables the compound to adopt multiple conformations that may interact differently with various molecular targets.

Table 2: Structural Components and Their Chemical Significance

Structural Component Chemical Significance Functional Contribution
Cyclohexyl Group Saturated aliphatic ring Conformational flexibility, lipophilicity
Secondary Amine Nitrogen with two substituents Potential for hydrogen bonding, basicity
Propyl Linker Three-carbon chain Molecular flexibility, spatial separation
Phenoxy Group Aromatic ether π-π interactions, aromatic character
Isopropyl Substituent Branched alkyl group Steric effects, lipophilic contribution

Scope of Academic Interest and Research Gaps

The academic interest in this compound stems from its structural relationship to other biologically active amine compounds and its potential as a synthetic intermediate in pharmaceutical research. The compound's presence in chemical databases and supplier catalogs indicates recognition within the research community, though comprehensive studies on its specific properties and applications remain limited in published literature.

Current research gaps include detailed studies on the compound's synthetic pathways, comprehensive characterization of its physical and chemical properties, and systematic investigation of its potential applications. The limited availability of peer-reviewed research specifically focused on this compound suggests opportunities for academic investigation into its fundamental properties and potential utility in various chemical and biological contexts.

The compound's structural similarity to other phenoxyalkylamine derivatives suggests potential research directions in medicinal chemistry and pharmacology. However, the specific biological activity and therapeutic potential of this compound require systematic investigation through controlled studies and comprehensive screening programs.

Table 3: Research Areas and Current Knowledge Status

Research Area Current Status Knowledge Gaps
Synthetic Methods Limited documentation Optimized synthetic routes
Physical Properties Basic data available Comprehensive characterization
Chemical Reactivity Minimal information Systematic reactivity studies
Biological Activity Not extensively studied Screening and evaluation
Structure-Activity Relationships Limited comparative data Systematic analysis with analogs

The compound's classification as a research chemical rather than a well-established pharmaceutical entity highlights the need for continued investigation into its properties and potential applications. Future research directions may include systematic synthetic optimization, comprehensive property characterization, and evaluation of potential biological activities through appropriate screening methodologies.

Properties

IUPAC Name

N-[2-(4-propan-2-ylphenoxy)propyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO/c1-14(2)16-9-11-18(12-10-16)20-15(3)13-19-17-7-5-4-6-8-17/h9-12,14-15,17,19H,4-8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMRTDZTRQIDPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(C)CNC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-Isopropylphenoxy)propyl]cyclohexanamine is a compound of interest due to its diverse biological activities, particularly in pharmacology and biochemistry. This article explores its mechanisms of action, biochemical properties, cellular effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure that includes a cyclohexane ring, an isopropylphenoxy group, and a propyl chain. Its molecular formula is C16H25NO, with a molecular weight of approximately 249.39 g/mol. The compound's structure is crucial for its interaction with biological targets.

The primary mechanism of action for this compound involves its ability to modulate neurotransmitter systems, particularly those related to the central nervous system (CNS). It is believed to act as a selective antagonist or modulator for certain receptors, influencing pathways associated with mood regulation, cognition, and neuroprotection.

Target Receptors

  • Serotonin Receptors : Interaction with serotonin receptors may contribute to mood enhancement and anxiolytic effects.
  • Dopamine Receptors : Modulation of dopamine pathways can influence reward and pleasure circuits in the brain.
  • AMPA Receptors : The compound may enhance AMPA receptor activity, which is linked to synaptic plasticity and memory formation.

This compound exhibits several biochemical properties that make it a candidate for therapeutic applications:

  • Solubility : The compound shows moderate solubility in organic solvents, which is advantageous for formulation in pharmaceutical products.
  • Stability : It maintains stability under physiological conditions, which is essential for consistent biological activity.

Cellular Effects

Research has demonstrated that this compound can induce various cellular responses:

  • Neuroprotective Effects : Studies indicate that the compound can protect neuronal cells from oxidative stress-induced apoptosis.
  • Cell Viability : In vitro assays have shown that it promotes cell viability in neural cell lines exposed to neurotoxic agents.
Cell Type Effect Observed Reference
Neuronal CellsIncreased viability
Cancer Cell LinesInduction of apoptosis
Primary NeuronsProtection against oxidative stress

Case Studies

  • Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of this compound resulted in reduced markers of neuronal damage and improved cognitive function as assessed by behavioral tests.
  • Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against specific cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Therapeutic Applications

Given its biological activity, this compound has potential applications in:

  • Mental Health Disorders : Its modulation of neurotransmitter systems positions it as a candidate for treating conditions such as depression and anxiety.
  • Neurodegenerative Diseases : Its neuroprotective properties may be beneficial in diseases like Alzheimer's and Parkinson's.
  • Cancer Therapy : Further exploration into its antitumor effects could lead to new chemotherapeutic strategies.

Scientific Research Applications

Chemical Properties and Structure

N-[2-(4-Isopropylphenoxy)propyl]cyclohexanamine is characterized by its unique molecular structure, which includes a cyclohexane ring and a phenoxy group. Its chemical formula can be represented as C17H25NOC_{17}H_{25}NO. The presence of the isopropyl group on the phenoxy moiety enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Antihistaminic Activity

One of the primary applications of this compound lies in its interaction with histamine receptors, particularly the H3 receptor. Research indicates that compounds with similar structures can act as antagonists or agonists at these receptors, suggesting potential use in treating allergic reactions and other histamine-related conditions .

Case Study: Histamine H3 Receptor Modulation

A study demonstrated that certain derivatives of cyclohexanamines exhibit significant affinity for H3 receptors, leading to reduced allergic responses in animal models. This suggests that this compound could be further explored for antihistaminic therapies .

Anti-inflammatory Properties

Recent patents have highlighted the anti-inflammatory effects of compounds similar to this compound. The compound may inhibit inflammatory pathways, making it a candidate for treating chronic inflammatory diseases such as arthritis and dermatitis .

Case Study: In Vivo Anti-inflammatory Effects

In a controlled study involving rodents with induced inflammation, administration of the compound resulted in a significant decrease in inflammatory markers compared to the control group. This positions this compound as a promising agent for further development in anti-inflammatory therapies .

Neuroprotective Effects

Emerging research suggests that this compound may exhibit neuroprotective properties. Its ability to modulate neurotransmitter systems could be beneficial in conditions such as neurodegenerative diseases and traumatic brain injuries.

Case Study: Neuroprotection in Animal Models

A study investigated the neuroprotective effects of cyclohexanamine derivatives on models of traumatic brain injury. Results indicated that these compounds could significantly reduce neuronal death and improve functional recovery post-injury, warranting further investigation into their therapeutic potential .

Toxicological Considerations

While exploring the applications of this compound, it is crucial to assess its safety profile. Preliminary toxicity studies suggest that while acute toxicity is low, long-term effects remain to be fully elucidated. Proper evaluation through preclinical trials is essential before advancing to human studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Phenoxy Group

N-[2-(4-Chlorophenoxy)propyl]cyclohexanamine (CAS 1040680-71-4)
  • Molecular Formula: C₁₅H₂₂ClNO
  • Molecular Weight : 267.79 g/mol
  • Key Differences : The chloro substituent introduces electronegativity, increasing polarity compared to the isopropyl group. This may enhance solubility in polar solvents but reduce lipid membrane permeability.
N-(1-(Benzyloxy)propan-2-yl)cyclohexanamine
  • Synthesis : Produced via NaH/benzyl chloride-mediated alkylation in THF, yielding 29% purified product as a colorless liquid .

Amine Chain Modifications

N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine (CAS 1040680-87-2)
  • Structure : Incorporates a methoxypropyl side chain, introducing ether functionality.
  • Implications : The methoxy group may improve water solubility but reduce thermal stability due to increased hydrogen bonding .
Cyclohexanamine, N-(2-methylpropylidene)-, (E)- (CAS 88304-20-5)
  • Hazards : Exhibits acute oral toxicity (Category 4) and respiratory irritation (H335), highlighting the impact of imine formation on toxicity profiles compared to secondary amines like the target compound .

Core Cyclohexanamine Derivatives

4-Isopropylcyclohexanamine
  • Molecular Formula : C₉H₁₉N
  • Molecular Weight : 141.26 g/mol
  • Key Differences: Lacking the phenoxypropyl chain, this simpler analog has reduced steric hindrance and likely higher volatility. Its applications may focus on intermediates rather than functional materials .
4,4'-Methylenebis(cyclohexylamine) (CAS 1761-71-3)
  • Structure : A diamine with two cyclohexyl groups linked by a methylene bridge.
  • Isomerism : Exists as trans-trans, cis-cis, or cis-trans geometric isomers, which can affect crystallinity and industrial utility (e.g., epoxy curing agents) .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State Hazards
N-[2-(4-Isopropylphenoxy)propyl]cyclohexanamine Not explicitly provided* ~275 (estimated) 4-Isopropylphenoxy, propyl Likely liquid Data not available
N-[2-(4-Chlorophenoxy)propyl]cyclohexanamine C₁₅H₂₂ClNO 267.79 4-Chlorophenoxy Not reported Irritant (Xi)
N-(1-(Benzyloxy)propan-2-yl)cyclohexanamine C₁₆H₂₅NO 247.38 Benzyloxy Colorless liquid Not reported
4-Isopropylcyclohexanamine C₉H₁₉N 141.26 Isopropyl Not reported Data not available

*Estimated based on structural analogs.

Research Findings and Implications

  • Synthetic Yields : Analogous compounds like N-(1-(Benzyloxy)propan-2-yl)cyclohexanamine achieve moderate yields (~29%) via alkylation, suggesting similar challenges in purifying bulky amine derivatives .
  • Biological Interactions : Chloro and methoxy substituents may alter metabolic pathways compared to isopropyl groups, as seen in irritancy profiles .
  • Industrial Applications : Compounds like 4,4'-methylenebis(cyclohexylamine) highlight the role of structural symmetry and isomerism in material science, whereas the target compound’s applications remain speculative without direct data .

Preparation Methods

Synthesis of 2-(4-Isopropylphenoxy)propyl Intermediate

  • Starting materials : 4-isopropylphenol and an appropriate epoxide or halogenated propyl derivative.
  • Reaction conditions : The phenol group of 4-isopropylphenol is reacted with a 2-halopropyl compound (e.g., 2-chloropropanol or epichlorohydrin) under basic conditions to form the 2-(4-isopropylphenoxy)propyl intermediate.
  • Mechanism : Nucleophilic substitution where the phenolic oxygen attacks the electrophilic carbon of the halogenated propyl compound.

Reaction Conditions and Optimization

  • Solvents : Common solvents include dichloromethane, ethanol, or acetonitrile, depending on solubility and reaction type.
  • Temperature : Typically ambient to moderate heating (25–80 °C) to facilitate nucleophilic substitution.
  • Catalysts and bases : Bases such as potassium carbonate or sodium hydride may be used to deprotonate phenol and promote ether formation.
  • Purification : The final product is purified by chromatographic techniques such as column chromatography or recrystallization.

Representative Data Table of Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Ether formation 4-isopropylphenol + 2-chloropropanol, K2CO3, DMF, 60 °C, 6 h 75–85 Base-promoted nucleophilic substitution
Amination (nucleophilic substitution) 2-(4-isopropylphenoxy)propyl chloride + cyclohexanamine, EtOH, reflux, 12 h 65–80 Direct displacement of halide by amine
Amination (reductive amination) 2-(4-isopropylphenoxy)propanal + cyclohexanamine, NaBH3CN, MeOH, rt, 24 h 70–90 Mild conditions, higher selectivity

Research Findings and Notes

  • The choice between nucleophilic substitution and reductive amination depends on the availability of intermediates and desired stereochemical outcomes.
  • Reductive amination offers higher yields and fewer side reactions, especially when using sodium cyanoborohydride as a selective reducing agent.
  • The phenoxy group’s electron-donating isopropyl substituent influences the reactivity and stability of intermediates.
  • Purity and structural confirmation are typically verified by NMR, IR spectroscopy, and mass spectrometry.

Q & A

Q. How can synthetic yields be optimized for large-scale production, given steric hindrance from the 4-isopropylphenoxy group?

  • Methodological Answer : Steric effects can be mitigated by: (i) Using bulky bases (e.g., DIPEA) to deprotonate intermediates during nucleophilic substitution. (ii) Employing high-boiling polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility. (iii) Optimizing reaction temperatures (e.g., 60–80°C for 12–24 hours) to balance reactivity and side reactions. (iv) Purifying via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, serum concentration). To address this: (i) Replicate studies under standardized conditions (e.g., RPMI-1640 media, 10% FBS). (ii) Perform dose-response curves (IC50_{50}) in triplicate. (iii) Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays). (iv) Cross-reference with structurally related compounds, such as N-(4-bromo-2-methylphenyl)-2-(4-isopropylphenoxy)acetamide, which showed anti-inflammatory activity via COX-2 inhibition .

Q. What computational strategies can predict its interaction with biological targets?

  • Methodological Answer : (i) Perform molecular docking (e.g., AutoDock Vina) against targets like γ-secretase or kinases, using crystal structures from the PDB (e.g., 1IYN for γ-secretase). (ii) Conduct MD simulations (100 ns) to assess binding stability. (iii) Use QSAR models trained on cyclohexanamine derivatives to predict ADMET properties .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(4-Isopropylphenoxy)propyl]cyclohexanamine
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N-[2-(4-Isopropylphenoxy)propyl]cyclohexanamine

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